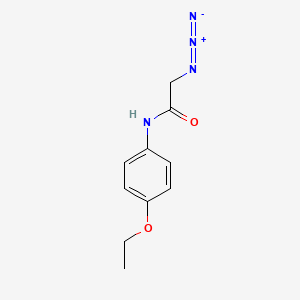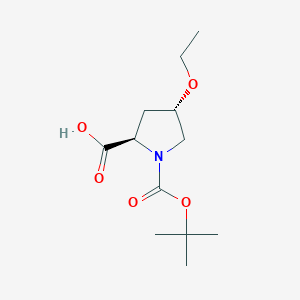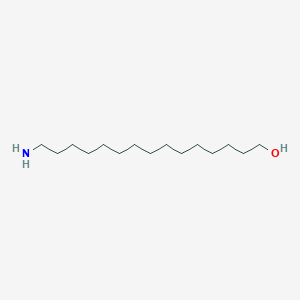
2-azido-N-(4-ethoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-azido-N-(4-ethoxyphenyl)acetamide: is an organic compound with the molecular formula C10H12N4O2 It is a derivative of acetamide, featuring an azido group and an ethoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-azido-N-(4-ethoxyphenyl)acetamide typically involves the reaction of 2-chloro-N-(4-ethoxyphenyl)acetamide with sodium azide. The reaction is carried out in a mixture of ethanol and water (70:30, v:v) and refluxed for 24 hours at 80°C. After cooling, the product precipitates and is filtered off, dried, and recrystallized from ethanol .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring safety protocols for handling azides, and implementing purification techniques suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 2-azido-N-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Cycloaddition Reactions: The azido group can react with alkynes to form triazoles through the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction.
Reduction Reactions: The azido group can be reduced to an amine group under appropriate conditions.
Common Reagents and Conditions:
Substitution Reactions: Sodium azide is commonly used for introducing the azido group.
Cycloaddition Reactions: Copper(I) catalysts are used in the CuAAC reaction.
Reduction Reactions: Reducing agents such as hydrogen gas with a palladium catalyst can be used.
Major Products:
Substitution Reactions: Formation of azido derivatives.
Cycloaddition Reactions: Formation of 1,2,3-triazoles.
Reduction Reactions: Formation of amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-azido-N-(4-ethoxyphenyl)acetamide is used as a precursor in the synthesis of various heterocyclic compounds, including triazoles, which have significant chemical stability and biological activity .
Biology and Medicine: The compound and its derivatives are explored for their potential pharmacological properties, including antibacterial, antitumor, and anti-HIV activities .
Industry: In the industrial sector, this compound can be used in the development of new materials and as an intermediate in the synthesis of complex organic molecules.
Wirkmechanismus
The mechanism of action of 2-azido-N-(4-ethoxyphenyl)acetamide involves its ability to participate in cycloaddition reactions, forming stable triazole rings. These triazole derivatives can interact with various biological targets, inhibiting specific enzymes or signaling pathways. For example, triazoles derived from azido compounds have been shown to inhibit TGF-β-induced transcriptional activation of ALK signaling .
Vergleich Mit ähnlichen Verbindungen
Phenacetin (N-(4-ethoxyphenyl)acetamide): A close analog with an ethanolic group instead of an azido group.
2-azido-N-phenylacetamide: Similar structure but lacks the ethoxy group.
Uniqueness: 2-azido-N-(4-ethoxyphenyl)acetamide is unique due to the presence of both the azido and ethoxyphenyl groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for diverse applications in synthetic chemistry and medicinal research.
Eigenschaften
Molekularformel |
C10H12N4O2 |
|---|---|
Molekulargewicht |
220.23 g/mol |
IUPAC-Name |
2-azido-N-(4-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C10H12N4O2/c1-2-16-9-5-3-8(4-6-9)13-10(15)7-12-14-11/h3-6H,2,7H2,1H3,(H,13,15) |
InChI-Schlüssel |
UEKPODXEKCNYSI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(2-{[2,3-Bis(octadeca-9,12-dienoyloxy)propoxy(hydroxy)phosphoryl]oxy}ethyl)trimethylaminyl](/img/structure/B12509548.png)
![tert-butyl N-[(E)-4-(tert-butoxycarbonylamino)but-2-enyl]carbamate](/img/structure/B12509556.png)
![2-Amino-3-[4-(tert-butoxy)phenyl]-2-methylpropanoic acid](/img/structure/B12509560.png)


![2,5-Dioxopyrrolidin-1-yl 1-(2-{[(benzyloxy)carbonyl]amino}acetyl)pyrrolidine-2-carboxylate](/img/structure/B12509576.png)




